Clavanin D

Description

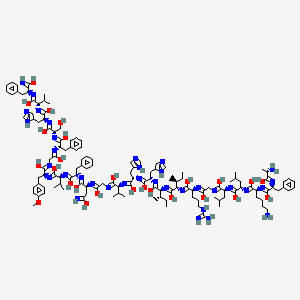

Structure

2D Structure

Properties

bioactivity |

Antibacterial, Antifungal |

|---|---|

sequence |

AFKLLGRIIHHVGNFVYGFSHVF |

Origin of Product |

United States |

Methodologies for Isolation and Source Organism Characterization of Clavanin D

Discovery and Initial Characterization of Styela clava as the Producing Organism for Clavanins

The clavanin family of antimicrobial peptides, which includes Clavanin D, was initially discovered and characterized from the hemocytes (blood cells) of the marine tunicate Styela clava, commonly known as the club tunicate or leathery sea squirt. nih.govscience.govsi.edu Styela clava is a solitary ascidian native to the Northwest Pacific, including regions of Japan, Korea, northern China, and the Russian Federation. science.govsi.edupensoft.net It has since become a globally introduced species, found on the coasts of North America, Europe, Australia, and New Zealand, often as a dominant fouling organism in harbors and aquaculture sites. science.govsi.edupensoft.net

Clavanins were first described as a family of peptides effective against fungi and both Gram-positive and Gram-negative bacteria, including multi-resistant strains like MRSA. nih.gov These peptides are characterized as being 23 amino acid residues in length, cationic, and possessing high bactericidal activity. nih.gov Immunolocalization studies have indicated that clavanins are found within the cytoplasmic granules of eosinophilic granulocytes, a type of hemocyte in Styela clava. science.gov Semiquantitative analysis has suggested that clavanins and styelins together comprise a significant portion (10-20%) of the total cellular protein in these granulocytes. science.gov The presence of these alpha-helical antimicrobial peptides in a urochordate like Styela clava suggests their role as primeval effectors of innate immunity in the vertebrate lineage. researchgate.netebi.ac.uk

Advanced Chromatographic and Extraction Techniques for this compound Isolation and Purification

The isolation and purification of peptides like this compound from biological sources such as Styela clava typically involve a combination of extraction and chromatographic techniques. Conventional methods for characterizing the structure and antimicrobial efficacy of antimicrobial peptides (AMPs) isolated from natural sources, including marine organisms, have historically utilized techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). mdpi.com These methods have been instrumental in obtaining purified peptide samples for further analysis.

Extraction of clavanins from Styela clava hemocytes is the initial step. Following extraction, various chromatographic techniques are employed to separate this compound from other cellular components and related peptides. Size exclusion chromatography is a technique that has been used in the purification of clavanins. nih.govresearchgate.net This method separates molecules based on their size, allowing for the isolation of peptides within a specific molecular weight range. For instance, size exclusion chromatography using a Superdex™ 75 prep grade column has been reported for the purification of a modified clavanin peptide, resulting in fractions with antibacterial activity. nih.govresearchgate.net

Reversed-phase chromatography is another technique utilized in the purification process, particularly for assessing encapsulation rates of clavanins in nanostructures. nih.govresearchgate.net This method separates compounds based on their hydrophobicity.

While specific detailed protocols solely focused on the isolation of natural this compound from Styela clava using advanced techniques were not extensively detailed in the search results, the general methodologies for peptide isolation from marine organisms and the purification of clavanins (including modified or synthetic forms) involve steps such as extraction, followed by various liquid chromatography approaches like size exclusion chromatography and reversed-phase chromatography. mdpi.comnih.govresearchgate.netcusat.ac.in These techniques aim to achieve high purity levels necessary for structural and functional characterization.

Methodological Advancements in this compound Purification Strategies

Advancements in peptide purification methodologies have contributed to more efficient and effective isolation of compounds like this compound. While the fundamental principles of chromatography remain central, advancements often involve optimizing existing techniques, combining different methods, or developing novel approaches.

One area of advancement lies in the use of fusion tags in recombinant peptide production, which can facilitate purification. Although primarily applied to recombinant peptides, the concept of using tags that allow for easier isolation via methods like affinity chromatography or temperature-induced precipitation (as seen with elastin-like fusion tags) represents a methodological advancement in peptide purification strategies that could potentially be adapted or provide insights for purifying natural peptides or their recombinant counterparts. mdpi.com Following cleavage of the fusion tag, size-exclusion chromatography can be used as a simple and effective step to isolate the free peptide. mdpi.com

Optimized chromatographic conditions, including the choice of stationary phases, mobile phases, and elution gradients, represent ongoing advancements in purifying peptides with similar properties, such as the different clavanin isoforms. The ability to separate closely related peptides like Clavanins A, B, C, and D with high purity is crucial for studying their individual activities and characteristics.

Furthermore, the integration of analytical techniques like mass spectrometry online with chromatography systems allows for real-time monitoring and identification of eluting peptides, improving the efficiency and specificity of purification. mdpi.com

While the provided search results offer insights into the techniques used for clavanin purification, detailed advancements specifically and exclusively focused on improving the purification yield or purity of natural this compound beyond the general chromatographic methods were not prominently highlighted. However, the broader field of peptide purification from natural sources and through recombinant methods is continuously evolving, with a focus on developing more streamlined, high-throughput, and efficient processes.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 102066134 |

Data Tables

Based on the provided search results, detailed quantitative data tables specifically for the isolation and purification yields or parameters of natural this compound were not available. However, the search results did provide information about the source organism and general methods.

Table 1: Source Organism of Clavanins

| Organism | Type | Key Feature Related to Clavanins |

| Styela clava | Marine Tunicate (Sea Squirt) | Produces Clavanins in Hemocytes |

Table 2: General Chromatographic Techniques Mentioned in Relation to Clavanin Purification

| Technique | Principle of Separation | Application in Clavanin Studies |

| Size Exclusion Chromatography | Size | Used for purification of clavanins/modified clavanins. nih.govresearchgate.net |

| Reversed-Phase Chromatography | Hydrophobicity | Used for assessing encapsulation rates of clavanins. nih.govresearchgate.net |

These tables summarize the key factual information regarding the source and general purification methods as found in the provided search results.

Elucidation of the Clavanin D Molecular Architecture

Spectroscopic Methodologies in Clavanin D Structure Determination (e.g., NMR, Mass Spectrometry Applications)

Spectroscopic methods play a crucial role in determining the primary and secondary structure of clavanins, including this compound. Mass spectrometry, such as MALDI-ToF, is utilized to confirm the molecular mass of synthesized or purified clavanins, validating their primary structure. nih.gov For instance, MALDI-ToF analysis of synthetic clavanin A revealed a major peak corresponding to its expected molecular mass. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the solution structure and conformational preferences of peptides. Solution-phase NMR spectroscopy, often conducted in membrane-mimicking environments, provides detailed information about the secondary structure and dynamics of clavanins. nih.govacs.orgrcsb.orgnih.gov Studies on clavanin A, for example, have used NMR in the presence of solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or membrane mimics like sodium dodecyl sulfate (B86663) (SDS) micelles to induce and study α-helical conformations. nih.govacs.orgrcsb.orgnih.gov NMR restraints, including dihedral angles derived from chemical shifts, are used to calculate peptide structures in solution. nih.gov

Stereochemical Assignment Approaches for this compound

While specific details on the stereochemical assignment approaches solely for this compound are not extensively detailed in the provided search results, peptides are generally composed of L-amino acids. The primary structure of Clavanin B, for instance, is listed with L-amino acid configurations for chiral residues in its IUPAC name. nih.gov Given that clavanins are naturally occurring peptides isolated from Styela clava, it is highly probable that they are composed of standard L-amino acids, which is a common feature of ribosomally synthesized peptides. Stereochemical analysis would typically involve techniques like chiral gas chromatography or enzymatic degradation followed by analysis to confirm the configuration of the amino acid residues.

Structural Comparisons of this compound within the Clavanin Family (A-E)

The clavanin family consists of at least six peptides: Clavanins A, B, C, D, E, and clavaspirin (B1577464). nih.govacs.org These peptides share significant sequence similarity, typically around 80% among Clavanins A-E, and are all 23-amino-acid, histidine-rich, and cationic. uu.nlnih.govnih.govacs.orgasm.orgcore.ac.uk They are also generally α-helical in membrane-mimicking environments. nih.govacs.orgresearchgate.netresearchgate.net

Despite their similarities, there are distinct differences in their primary sequences that lead to variations in their properties and interactions. For example, Clavanins C and D are unique within the initial four identified clavanins (A-D) as they contain an L-DOPA residue at position 15, whereas Clavanin A has a Tyrosine at this position. nih.govcore.ac.uk Clavanin A and B are very similar, differing by only a single amino acid substitution (Lysine to Arginine) at position 7. nih.gov cDNA sequencing of Clavanins A, C, D, and E revealed small base pair differences leading to amino acid variations in the mature peptides and their precursors. core.ac.uk

These sequence variations can lead to subtle but significant differences in their structural behavior and interactions, particularly with metal ions like zinc(II). For instance, while the zinc(II) coordination sites in Clavanin C are similar to those in other clavanins, the presence of a specific peptide backbone fragment in Clavanin C can influence the metal-ligand interactions. acs.orgresearchgate.netresearchgate.net

Here is a table summarizing some structural features and sequence variations within the Clavanin family based on available data:

| Clavanin | Amino Acid Length | Key Features | Sequence Variations (Examples) |

| A | 23 | Histidine-rich, Cationic, α-helical propensity | Contains Tyrosine at position 15. nih.gov |

| B | 23 | Histidine-rich, Cationic, α-helical propensity | Lysine (B10760008) to Arginine substitution at position 7 compared to Clav A. nih.gov |

| C | 23 | Histidine-rich, Cationic, α-helical propensity | Contains L-DOPA at position 15. nih.govcore.ac.uk Contains Histidine at position 3. acs.org |

| D | 23 | Histidine-rich, Cationic, α-helical propensity | Contains L-DOPA at position 15. nih.govcore.ac.uk |

| E | 23 | Histidine-rich, Cationic, α-helical propensity | Sequence variations compared to Clavanin C precursors. core.ac.uk |

Conformational Analysis of this compound in Membrane-Mimicking Environments

Clavanins, including this compound, typically exhibit a random coil conformation in aqueous solutions but undergo a conformational transition to an α-helical structure in membrane-mimicking environments. nih.govacs.orgresearchgate.net This behavior is characteristic of many antimicrobial peptides that target cell membranes. mdpi.comnih.gov

Studies on clavanin A have demonstrated this transition using techniques like Circular Dichroism (CD) spectroscopy and NMR in the presence of membrane mimics such as SDS micelles or TFE. nih.govrcsb.orgnih.gov The presence of these environments, which provide a lower dielectric constant similar to that of a membrane, promotes the formation of hydrogen bonds and stabilizes the α-helical structure. nih.govacs.org Molecular dynamics simulations have also been used to assess the interaction of clavanins with lipid bilayers and their conformational stability in these environments. nih.govacs.org These simulations have shown that while clavanin A may unfold in water, it can be stabilized in an α-helical or π-helical structure when interacting with lipids like DOPC and DPPC. nih.gov

The amphipathic nature of clavanins, with a segregation of hydrophobic and hydrophilic residues, facilitates their interaction with and insertion into the lipid bilayer of membranes. uu.nlmdpi.comnih.gov This interaction and the resulting conformational change are crucial for their membrane-disrupting activities. uu.nlnih.gov Conformational analysis in membrane-mimicking environments helps to understand how this compound interacts with cell membranes and exerts its biological effects.

Biosynthetic Pathways and Genetic Foundations of Clavanin D Production

Proposed Biosynthetic Precursors and Intermediates of Clavanin D

Clavanins, including this compound, are synthesized as larger prepropeptides. core.ac.ukasm.orgresearchgate.net These prepropeptides have a characteristic tripartite structure. core.ac.ukoup.com Analysis of cDNA sequences has revealed that Clavanin precursors are approximately 9.2 kDa in size and consist of three main segments:

A 19-residue signal peptide. core.ac.ukoup.comasm.orgresearchgate.net

A highly polar 'pro' region of about 10 residues, which is notably rich in glutamic acid residues (e.g., the sequence LEERKSEEEK). core.ac.ukoup.comasm.orgresearchgate.net

The 23-residue sequence of the mature Clavanin peptide. core.ac.ukasm.orgresearchgate.net

A glycine (B1666218) residue immediately following the mature peptide, which is necessary for C-terminal amidation. core.ac.ukasm.orgresearchgate.net

A polar C-terminal extension of approximately 27 residues that is removed during processing. core.ac.ukasm.orgresearchgate.net

This structure indicates that the mature this compound peptide is produced through the proteolytic cleavage of the signal peptide, the pro-region, and the C-terminal extension from the prepropeptide. core.ac.ukasm.org The glycine residue at the C-terminus of the mature peptide sequence is then amidated.

Enzymatic Machinery Involved in this compound Biosynthesis

While specific enzymes directly involved in the cleavage and amidation of the this compound prepropeptide have not been exhaustively characterized in the provided search results, the general process of producing mature antimicrobial peptides from prepropeptides involves enzymatic processing. asm.orgmdpi.com The presence of a signal peptide suggests cleavage by a signal peptidase. core.ac.ukasm.org The removal of the pro-region and C-terminal extension likely involves specific proteases. core.ac.ukasm.org The C-terminal amidation, indicated by the presence of a glycine residue following the mature peptide sequence in the precursor, is typically catalyzed by a peptidylglycine alpha-amidating monooxygenase (PAM).

Clavanins C and D contain a modified tyrosine residue, potentially DOPA. oup.comnih.govuconn.edursc.org The enzymatic machinery responsible for this post-translational modification has not been detailed in the search results, but such modifications generally involve specific modifying enzymes, such as hydroxylases or methyltransferases, acting on the tyrosine residue within the peptide chain or its precursor.

Biotechnological Approaches for Heterologous Production of Clavanins (e.g., in Pichia pastoris)

Due to the potential therapeutic applications of antimicrobial peptides like clavanins, biotechnological methods for their heterologous production have been explored to overcome limitations associated with extraction from natural sources or chemical synthesis. nih.govresearchgate.netnih.gov The methylotrophic yeast Pichia pastoris (syn. Komagataella spp.) has emerged as a promising host for the heterologous expression of antimicrobial peptides, including clavanins. researchgate.netresearchgate.netnih.govsci-hub.semdpi.com

P. pastoris offers several advantages for recombinant protein production, such as growth to high cell densities, the availability of strong and regulated promoters, and the capacity for both intracellular and secretory expression. researchgate.netmdpi.com It also possesses post-translational modification machinery, which can be beneficial for producing peptides requiring such modifications. mdpi.com

Heterologous production of a modified version of Clavanin A, referred to as clavanin MO (clavMO), has been successfully achieved in Pichia pastoris. researchgate.netnih.gov This involved fusing clavMO to a carrier protein like thioredoxin and using expression vectors with promoters such as the methanol-inducible PAOX1 or the constitutive PGAP. researchgate.netnih.gov Studies have indicated that using the inducible promoter AOX1 can lead to higher cell densities and potentially more product compared to the constitutive GAP promoter. sci-hub.se

While the specific heterologous production of this compound in P. pastoris is not explicitly detailed in the provided search results, the successful expression of a modified Clavanin A in this system demonstrates the feasibility of using P. pastoris for producing clavanin peptides. researchgate.netnih.gov This approach allows for potentially higher yields and more controlled production compared to isolation from the native organism. researchgate.net Other host systems like Escherichia coli and Saccharomyces cerevisiae have also been used for heterologous expression of antimicrobial peptides, though P. pastoris has shown advantages for AMP production. researchgate.netnih.govsci-hub.se

Chemical Synthesis and Semisynthesis of Clavanin D and Its Analogs

Total Synthesis Strategies for Clavanin D: Retrosynthetic Analysis and Key Steps

The total synthesis of this compound is most effectively achieved through a linear solid-phase peptide synthesis (SPPS) approach, typically utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. uci.edu

Retrosynthetic Analysis:

A retrosynthetic analysis of this compound reveals a straightforward strategy involving the sequential addition of Fmoc-protected amino acids from the C-terminus to the N-terminus on a solid support. The target 23-residue peptide amide can be disconnected into its constituent amino acid building blocks. The synthesis begins with an amide resin, such as Rink Amide resin, to furnish the C-terminal amide upon final cleavage. uci.edu Each disconnection represents the cleavage of a peptide bond, leading back to the individual protected amino acids.

Key Steps in Fmoc-Based SPPS of this compound:

The synthesis of this compound involves a series of repetitive cycles, with each cycle adding one amino acid to the growing peptide chain. The key steps in each cycle are as follows:

Resin Preparation: The synthesis starts with a solid support, typically a polystyrene-based resin functionalized with an acid-labile linker (e.g., Rink Amide resin for a C-terminal amide). The resin is swelled in a suitable solvent like dimethylformamide (DMF). uci.edu

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of a secondary amine, commonly 20% piperidine (B6355638) in DMF. This exposes a free amine group for the subsequent coupling reaction. uci.edu

Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid is activated using a coupling reagent to form a reactive species. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as Oxyma Pure, or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net The activated amino acid is then added to the resin to form a new peptide bond with the deprotected N-terminus of the growing peptide chain.

Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts. bachem.com

This cycle is repeated for each of the 23 amino acids in the this compound sequence. Special attention must be paid to the coupling of histidine residues, as their imidazole (B134444) side chain can be prone to racemization. The use of appropriate side-chain protecting groups, such as the trityl (Trt) group for histidine, is essential to prevent side reactions. researchgate.net

Upon completion of the peptide assembly, the final step is the cleavage and deprotection , where the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a strong acid cocktail, such as trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to quench reactive carbocations and prevent side reactions with sensitive residues like methionine and tryptophan. uci.edu The crude peptide is then precipitated with cold diethyl ether and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Convergent and Linear Synthetic Routes for Peptidic Scaffolds Relevant to this compound

The synthesis of a 23-residue peptide like this compound can be approached through two main strategies: linear synthesis and convergent synthesis.

Linear Synthesis:

As described in the total synthesis strategy, linear synthesis involves the stepwise addition of single amino acid residues to the growing peptide chain on a solid support. nih.gov This is the most common and straightforward approach for peptides of this length.

Advantages: The process is easily automated, making it efficient for synthesizing numerous peptides. The purification of the final product is a single step after cleavage from the resin.

Convergent Synthesis:

A convergent approach involves the synthesis of several smaller peptide fragments, which are then coupled together to form the final full-length peptide. nih.govnih.gov For this compound, one could envision synthesizing two or three fragments (e.g., residues 1-8, 9-16, and 17-23) separately. These protected fragments are then cleaved from the resin and coupled in solution or on a solid support.

Disadvantages: The synthesis of protected peptide fragments can be challenging, and their coupling can be difficult due to steric hindrance and poor solubility. There is also a risk of racemization at the C-terminal amino acid of the coupling fragment. nih.gov

For a peptide of 23 amino acids like this compound, linear solid-phase synthesis is generally the more practical and commonly used approach due to its simplicity and the advancements in coupling reagents and solid supports that allow for high-efficiency synthesis of peptides in this size range. bachem.com

Design and Synthesis of this compound Derivatives and Analogs for Structure-Activity Relationship Studies

The synthesis of this compound derivatives and analogs is essential for conducting structure-activity relationship (SAR) studies. These studies aim to understand how specific amino acid residues and structural features contribute to the peptide's antimicrobial activity, selectivity, and stability. mdpi.com The design of these analogs often focuses on modifying key physicochemical properties such as cationicity, hydrophobicity, and amphipathicity.

Common modifications to create this compound analogs include:

Alanine (B10760859) Scanning: Systematically replacing each amino acid with alanine to identify residues critical for activity.

Substitution with Non-proteinogenic Amino Acids: Introducing D-amino acids to enhance proteolytic stability or N-methylated amino acids to modulate conformation and activity. mdpi.com

Modification of Cationicity: Replacing neutral or acidic residues with basic residues (e.g., Lys, Arg, Orn) to increase the net positive charge, which can enhance interaction with negatively charged bacterial membranes.

Truncated Analogs: Synthesizing shorter versions of the peptide to identify the minimal active sequence.

The synthesis of these analogs follows the same solid-phase peptide synthesis (SPPS) protocols as the parent this compound, simply by incorporating the desired modified or non-proteinogenic amino acid at the appropriate position in the sequence. mdpi.com

Below is an interactive data table summarizing potential this compound analogs and the rationale for their design in SAR studies.

| Analog Design | Example Modification | Rationale for Synthesis | Expected Impact on Activity |

| Alanine Scan | Phe3 -> Ala | Determine the importance of the phenylalanine side chain at position 3 for antimicrobial activity. | Potential decrease in activity if Phe3 is critical for hydrophobic interactions. |

| Increased Cationicity | Gly8 -> Lys | Enhance the net positive charge to potentially increase affinity for bacterial membranes. | Possible increase in antimicrobial potency, but might also increase hemolytic activity. |

| Increased Hydrophobicity | Ala1 -> Trp | Increase the overall hydrophobicity to potentially enhance membrane perturbation. | May lead to increased antimicrobial and hemolytic activity. |

| Enhanced Stability | Leu4 -> D-Leu | Introduce a D-amino acid to increase resistance to proteolytic degradation. | Similar or slightly altered activity with improved stability in biological fluids. |

| Conformational Constraint | Gly8-Arg9 -> N-methyl-Gly8-Arg9 | Introduce N-methylation to restrict backbone flexibility and study conformational requirements. | Activity may increase or decrease depending on the importance of the native conformation. |

Semisynthetic Modifications of this compound

Semisynthesis involves the chemical modification of a naturally isolated or recombinantly produced peptide. This approach can be advantageous when the total synthesis of a complex peptide is challenging or when specific site-selective modifications are desired.

While there is limited specific information in the literature regarding the semisynthetic modification of this compound, the principles of peptide chemistry allow for several potential strategies. If this compound were to be isolated from its natural source or produced recombinantly, its structure offers several handles for chemical derivatization:

N-terminal Amine: The free amine at the N-terminus can be modified through acylation, alkylation, or pegylation to alter the peptide's properties.

Side-Chain Functional Groups: The side chains of lysine (B10760008) (amine), arginine (guanidinium), and the C-terminal carboxylate (if not amidated) could be selectively modified. For the naturally amidated this compound, side-chain modification would be the primary route.

Histidine Imidazole Ring: The imidazole ring of the multiple histidine residues could potentially be targeted for specific chemical modifications.

A common semisynthetic strategy involves the use of enzymes to ligate a synthetic fragment to a larger, biologically produced peptide. For a peptide of this compound's size, however, total synthesis is generally more efficient and provides greater flexibility for introducing a wide range of modifications at any position. The development of semisynthetic strategies for this compound would likely be pursued if a highly efficient biological production system were established and specific, complex modifications not easily achievable by total synthesis were desired.

Preclinical Biological Activities and Mechanistic Investigations of Clavanin D

Evaluation of Clavanin D in Antimicrobial Assays:

This compound, like other clavanins, has been investigated for its efficacy against a range of microbial pathogens in in vitro settings.

Antibacterial Efficacy and Spectrum of Activity against Specific Pathogens (in vitro)

Clavanins have demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria dovepress.comnih.govasm.org. Studies have shown their effectiveness against clinically relevant pathogens, including multi-drug resistant strains dovepress.comnih.gov.

Specific pathogens against which clavanins, including this compound, have shown activity in vitro include:

Escherichia coli nih.govasm.orgresearchgate.netasm.org

Klebsiella pneumoniae dovepress.comnih.gov

Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) dovepress.comnih.govasm.orgasm.orgresearchgate.net

Pseudomonas aeruginosa nih.govresearchgate.net

Enterobacter cloacae (multi-drug resistant strain) nih.gov

Bacillus subtilis nih.gov

Enterococcus faecalis nih.gov

Minimum Inhibitory Concentration (MIC) values provide a measure of antibacterial potency. While specific MIC values for this compound against a broad panel of pathogens were not consistently available across the provided sources, studies on the clavanin family offer insights. For instance, Clavanin A has shown activity against E. coli and S. aureus, although reported MICs can vary depending on experimental conditions such as salt concentration and pH asm.org. Clavanins generally exhibit higher activity at slightly acidic pH (e.g., pH 5.5) compared to neutral pH (pH 7.4), which is attributed to the protonation of histidine residues, increasing their cationic nature and affinity for negatively charged bacterial membranes nih.govnih.gov.

One study specifically investigated synergy between this compound and clavaspirin (B1577464) against a multidrug-resistant strain of E. cloacae, reporting a synergistic interaction nih.gov. This suggests that combination therapies involving this compound could be a strategy to enhance efficacy against resistant bacteria nih.gov.

Based on the available information, a summary of bacterial pathogens susceptible to clavanins is presented below:

| Bacterial Species | Gram Stain | Sensitivity (in vitro) | Relevant Citations |

| Escherichia coli | Negative | Susceptible | nih.govasm.orgresearchgate.netasm.org |

| Klebsiella pneumoniae | Negative | Susceptible | dovepress.comnih.gov |

| Staphylococcus aureus | Positive | Susceptible | dovepress.comnih.govasm.orgasm.orgresearchgate.net |

| Pseudomonas aeruginosa | Negative | Susceptible | nih.govresearchgate.net |

| Enterobacter cloacae (MDR) | Negative | Susceptible | nih.gov |

| Bacillus subtilis | Positive | Susceptible | nih.gov |

| Enterococcus faecalis | Positive | Susceptible | nih.gov |

Antifungal Efficacy and Spectrum of Activity against Specific Pathogens (in vitro)

Beyond antibacterial effects, clavanins have also demonstrated antifungal activity in vitro dovepress.comnih.govresearchgate.netresearchgate.netacs.org. The clavanin family generally exhibits good or moderate antifungal activity acs.org. This antifungal effect can sometimes be enhanced in the presence of metal ions, such as Zn(II) acs.org. While specific fungal pathogens and detailed sensitivity data for this compound were not extensively provided in the search results, the clavanin family's activity against fungi is a noted characteristic dovepress.comresearchgate.net.

Investigating this compound Interactions with Microbial Membranes and Cell Permeabilization

A primary mechanism of action for many antimicrobial peptides, including clavanins, involves interactions with microbial cell membranes frontiersin.orgdovepress.comnih.govmdpi.com. Clavanins are cationic peptides, which facilitates their initial electrostatic interaction with the negatively charged components of bacterial and fungal membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria frontiersin.orgnih.gov.

These interactions can lead to membrane permeabilization and disruption, ultimately causing cell death frontiersin.orgnih.govmdpi.com. Several models describe how antimicrobial peptides interact with membranes, including the carpet model, barrel-stave model, and toroidal pore model frontiersin.org. Clavanins, particularly Clavanin A, have been shown to disrupt biological membranes, causing efflux of intracellular contents frontiersin.org. The membrane activity of clavanins can be pH-dependent; at neutral pH, clavanin A disrupts membranes in a non-specific manner, while at mildly acidic conditions, it effectively kills bacteria by permeabilizing their membrane frontiersin.org.

While membrane disruption is considered a main mode of action, some studies suggest that clavanins, especially when complexed with metal ions like Zn(II), may also exert their effects through intracellular targets researchgate.netacs.org. Liposome (B1194612) experiments have indicated that both free clavanin peptides and their metal complexes show average membrane disrupting ability, further suggesting a potential for intracellular mechanisms acs.org.

Modulation of Bacterial Virulence Factors by this compound (in vitro)

Antimicrobial peptides can, in addition to direct killing, modulate bacterial virulence factors researchgate.netmdpi.comnih.govamrindustryalliance.org. This can involve interfering with processes such as toxin production, quorum sensing, or biofilm formation mdpi.comnih.gov. Some clavanin peptides have been reported to possess immunomodulatory activity dovepress.com. The presence of antimicrobial peptides at subinhibitory concentrations can influence the expression and secretion of virulence factors in Gram-negative bacteria nih.gov. While the general concept of AMPs modulating virulence is established, and clavanins have demonstrated immunomodulatory effects, specific in vitro data detailing this compound's direct modulation of bacterial virulence factors were not explicitly available in the provided search results.

Antineoplastic Investigations of this compound in Cancer Cell Lines and Preclinical Models:

Cationic antimicrobial peptides (CAMPs) have also garnered interest for their potential antineoplastic activities, often attributed to their selective toxicity towards cancer cells compared to healthy cells frontiersin.orgmdpi.com. This selectivity is thought to arise from differences in the membrane composition and surface charge between cancer and normal cells, with cancer cells typically exhibiting a more negatively charged surface mdpi.com.

Cytotoxicity and Antiproliferative Effects on Various Cancer Cell Lines (in vitro)

Studies have evaluated the cytotoxicity and antiproliferative effects of various CAMPs on a range of cancer cell lines in vitro frontiersin.orgmdpi.comnih.gov. These peptides can induce cell death and inhibit proliferation through mechanisms that may involve membrane disruption or targeting intracellular pathways mdpi.comnih.gov. For example, laticifer proteins from Calotropis procera have shown cytotoxicity against cancer cell lines like SF295 and MDA-MB-435, inhibiting DNA synthesis and inducing apoptosis nih.gov.

However, based on the provided search results, there is no specific in vitro data detailing the cytotoxicity or antiproliferative effects of this compound on various cancer cell lines. While the antineoplastic potential of AMPs is a recognized area of research, and some modified clavanins like Clavanin MO have shown antitumor activity researchgate.net, specific preclinical investigations of this compound in cancer cell lines were not found within the scope of the provided information. Conversely, one study reported no significant cytotoxicity for clavanins against a normal renal proximal tubule epithelial cell line (RPTEC) acs.org.

Induction of Apoptosis Pathways by this compound in Cancer Cells (in vitro)

Information specifically detailing the induction of apoptosis pathways by this compound in cancer cells in vitro was not prominently available in the search results. The retrieved information primarily focused on the antimicrobial and immunomodulatory activities of clavanins, as well as their metal-binding properties.

Immunomodulatory Potential of this compound and its Analogs:

Beyond their direct antimicrobial effects, some clavanin peptides, including Clavanin A and a synthetic derivative Clavanin-MO, have demonstrated immunomodulatory activity. nih.govmdpi.com This involves influencing the host innate humoral immune response against pathogens. nih.gov Immunomodulatory peptides can potentially regulate inflammatory responses, which is particularly relevant in conditions like sepsis where an excessive immune response occurs. nih.gov

Effects on Innate Immune Responses (e.g., Macrophage Activation, Cytokine Production in vitro)

Studies on clavanins, specifically Clavanin A and Clavanin-MO, have investigated their effects on innate immune cells like macrophages and their impact on cytokine production in vitro. Clavanin A and Clavanin-MO have been shown to modulate cytokine synthesis. frontiersin.org For instance, nanostructured Clavanin A demonstrated an increase in IL-10 levels in RAW 264.7 cells. nih.gov Free Clavanin A also stimulated IL-12 and TNF-α secretion in these cells, although the stimulation was reduced after 48 hours. nih.gov Clavanin A and Clavanin-MO are capable of modulating innate immunity by stimulating leukocyte recruitment and the production of immune mediators such as GM-CSF, IFN-γ, and MCP-1. mdpi.com They can also suppress excessive inflammatory responses by increasing anti-inflammatory cytokines like IL-10 and repressing pro-inflammatory cytokines including IL-6, IL-12, and TNF-α. mdpi.com A synthetic peptide, clavanin-MO, has been shown to reduce the levels of pro-inflammatory cytokines IL-12 and TNF-α, contributing to the control of excessive inflammatory responses. frontiersin.org

The following table summarizes some observed effects of clavanins on cytokine production in vitro:

| Peptide | Cell Type | Effect on IL-10 (in vitro) | Effect on IL-12 (in vitro) | Effect on TNF-α (in vitro) |

| Nanostructured Clavanin A | RAW 264.7 cells | 100% increase (6 hours) | 28% stimulation (compared to LL-37) | 8% stimulation (compared to LL-37) |

| Free Clavanin A | RAW 264.7 cells | 100% increase (6 hours), 39% reduction (48 hours) | 26% stimulation (compared to LL-37) | Similar pattern to IL-12 |

| Clavanin A | Immune cells | Increased synthesis | Repressed levels | Repressed levels |

| Clavanin-MO | Immune cells | Increased synthesis | Repressed levels | Repressed levels |

| Clavanin-MO | - | - | Reduced levels | Reduced levels |

Note: Data is primarily based on studies of Clavanin A and Clavanin-MO. nih.govmdpi.comfrontiersin.org

Modulation of Adaptive Immune Responses by this compound (in vitro/animal models)

While the search results highlight the effects of clavanins on innate immunity, detailed information specifically on the modulation of adaptive immune responses by this compound in vitro or in animal models was not extensively available. Some studies on other immunomodulatory peptides have indicated that they can influence adaptive immunity, for example, by promoting dendritic cell function and activation of T cells. frontiersin.org However, direct evidence for this compound's specific impact on adaptive immune responses was not found within the provided search snippets. Studies on Clavanin-MO in mice indicated its ability to induce chemotaxis and stimulate leukocyte migration. mdpi.com It also increased the expression of GM-CSF, IFN-γ, and MCP-1 in the early infection phase in mice. mdpi.com

Metal Ion Coordination and its Influence on this compound Biological Activity:

Antimicrobial peptides can interact with metal ions, which can modulate their activity through structural changes upon metal binding, metal sequestration, and redox chemistry. acs.orgmdpi.com Clavanins are known to bind to metal ions, particularly through their histidine residues. uconn.edu The ability of AMPs to interact with metal ions is an area of increasing interest for enhancing their therapeutic potential. frontiersin.org

Analysis of Zn(II) and Cu(II) Binding to this compound

This compound has been shown to coordinate with both Zn(II) and Cu(II) ions. At physiological pH (7.4), this compound coordinates Zn(II) using three imidazole (B134444) groups, specifically involving His10, His11, and His21. acs.orgnih.gov In the case of Cu(II) binding at pH 7.4, this compound utilizes three imidazole rings and one amide group. acs.org This binding mode for Cu(II) is similar to that observed for clavanins A, B, and E, which form 4N-type connections via three imidazole rings and an amide nitrogen interaction. nih.gov this compound binds to His10, His11, and His21, and the H11 amide N when binding to Cu(II). acs.org

The coordination pattern for Zn(II)-clavanin D involves the imidazole rings of His10, His11, and His21. uni.opole.pl This is distinct from clavanins A, B, and E, which engage His10, His11, and His17 imidazoles in Zn(II) coordination. nih.gov

Impact of Metal Complexation on this compound's Antimicrobial Mechanism

The complexation of metal ions can influence the antimicrobial properties of peptides. While the presence of metal ions often enhances the antimicrobial properties of other clavanins, this is not a universal trend across the family. nih.gov

For this compound, the addition of zinc ions did not significantly impact its antimicrobial susceptibility against Escherichia coli and Bacillus subtilis at lower pH levels (5.5) in one study. uconn.edu This contrasts with Clavanin A, where Zn(II) binding has been shown to enhance its antimicrobial activity, potentially by stabilizing its helical conformation and promoting favorable interactions with bacterial membranes. acs.orgnih.gov

Although the Zn(II)-clavanin C complex exhibits notably enhanced microbiological properties compared to the free peptide, this impressive efficiency is not observed for the Zn(II)-clavanin D complex, despite having similar binding donors (His10, His11, and His21). nih.gov The difference in the organization of the binding pocket, possibly due to prefolding of the peptide before metal addition, might contribute to this difference in activity. nih.gov

The antimicrobial mechanism of clavanins, including this compound, is believed to be intracellular rather than solely membrane-disrupting, as indicated by liposome leakage experiments. nih.gov

Structure Activity Relationship Sar Studies of Clavanin D and Its Analogs

Identification of Key Pharmacophores and Active Motifs in Clavanin D Structure

This compound, like other clavanins, is characterized by being histidine-rich and cationic. mdpi.comnih.govresearchgate.net These features are considered key pharmacophores contributing to its antimicrobial activity, particularly at lower pH levels and in the presence of metal cations like zinc. researchgate.net The cationic nature facilitates initial electrostatic interactions with the negatively charged microbial membranes. nih.govrsc.org The histidine residues, with their variable protonation state depending on pH, likely play a role in the peptide's activity under different environmental conditions. rsc.orgasm.org

Metal binding motifs can also be crucial for the activity of some AMPs. For instance, the HXXXH motif, present in Clavanins A, B, E, and clavaspirin (B1577464), has been suggested as a primary zinc(II) anchoring site and is important for antimicrobial activity and metal binding in Clavanin A. nih.govacs.org While this compound binds Zn(II) with histidine residues at positions 10, 11, and 21, its binding site organization differs from Clavanin C, which has the same binding donors. acs.org This suggests that beyond just the presence of specific amino acids, their arrangement within the 3D structure and potential prefolding of the peptide influence metal binding and activity. acs.org

Impact of Amino Acid Modifications and Sequence Variations on this compound Biological Activity

Amino acid modifications and sequence variations significantly impact the biological activity of clavanins. The clavanin family members themselves represent natural variations with differing sequences (Figure 1). acs.org For example, Clavanin A and B differ by only a lysine (B10760008) (K) to arginine (R) mutation at position 7, which leads to changes in their coordination environment and antimicrobial effects. acs.org Clavanins C and D are unique among the family in containing an L-DOPA residue instead of tyrosine at position 15. nih.gov

Studies on other AMPs, like Clavanin A, have shown that replacing phenylalanine residues with other hydrophobic amino acids can maintain antibacterial activity. unibas.it This highlights the importance of hydrophobicity, a key physicochemical property of AMPs that influences their interaction with lipid bilayers. rsc.orgnih.gov However, increased hydrophobicity can also decrease selectivity and lead to toxicity against mammalian cells. rsc.org

Terminal modifications, such as acetylation at the N-terminus or amidation at the C-terminus, can improve peptide stability against proteases, thereby enhancing their potential therapeutic use. frontiersin.orgfrontiersin.org The presence of unusual amino acids can also influence conformational preferences and biological activity. frontiersin.org Retro-inverso modifications, which involve reversing the amino acid sequence and using D-amino acids, are another strategy to enhance proteolytic stability while aiming to maintain similar structural and biological properties. researchgate.netncn.gov.pl

Conformational Analysis and its Correlation with this compound Bioactivity

The conformational flexibility and structural transitions of clavanins are closely linked to their bioactivity. Clavanins are known to be random-coiled in water but adopt an α-helical structure in membrane-mimicking environments. nih.govresearchgate.netnih.gov This α-helical conformation is often crucial for the membrane-disrupting activity of many AMPs. nih.govfrontiersin.org

Studies on Clavanin A have shown that it can adopt various folds depending on the lipid environment, which may influence its different functions. nih.gov The degree of α-helicity has been correlated with the antibacterial activity of some AMPs. nih.govfrontiersin.org The flexibility of a peptide, influenced by its amino acid composition, can also impact its interaction with lipid bilayers and antibacterial potency. mdpi.com

Metal binding can also influence the conformation and activity of clavanins. The coordination of metal ions like Zn(II) and Cu(II) can affect the peptide's charge and structure, potentially boosting its antimicrobial properties. nih.govacs.org Minor differences in the prefolding of clavanins can lead to structural rearrangements in the metal binding site, significantly impacting their antimicrobial efficiency. researchgate.netacs.org

Computational Approaches in this compound SAR Analysis

Computational approaches play an increasingly important role in the SAR analysis of peptides like this compound. Techniques such as molecular docking, molecular dynamics simulations, and methods based on Conceptual Density Functional Theory (CDFT) are used to predict 3D structures, analyze interactions with membranes or targets, and determine chemical reactivity properties. mdpi.comfrontiersin.orgresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net

These methods can help in understanding the correlation between the peptide's structure, its physicochemical properties (like charge and hydrophobicity), and its biological activity. rsc.orgfrontiersin.org Computational peptidology, assisted by CDFT, has been used to study the chemical reactivity of the clavanin family. frontiersin.orgresearchgate.netresearchgate.net Virtual screening and rational design, often employing computational tools, can aid in identifying promising peptide candidates and designing analogs with improved properties. mdpi.commdpi.com

Synergistic Interactions of this compound with Other Peptides

This compound has been shown to exhibit synergistic interactions with other peptides, a strategy that can offer benefits such as lower required dosages, improved pathogen clearance, and activity against multidrug-resistant strains. nih.govrsc.orgresearchgate.netnih.gov Research has demonstrated synergy between this compound and clavaspirin against multidrug-resistant Enterobacter cloacae. nih.govrsc.orgresearchgate.net This suggests that combinations of homologous AMPs from a single organism can have cooperative effects. nih.govrsc.org

Synergy between AMPs can occur through various mechanisms, although these are not always fully elucidated. nih.gov The interaction of AMPs with microbial membranes and potential intracellular targets are key aspects of their mechanism of action, which can contribute to synergistic effects when combined with other agents. nih.govmdpi.com The presence of metal binding domains in AMPs has also been linked to enhanced synergistic activity with other peptides. nih.gov

Advanced Research Methodologies and Emerging Applications for Clavanin D

Delivery Systems and Formulation Strategies for Enhanced Preclinical Efficacy of Clavanin D (e.g., Nanoparticle Encapsulation in in vitro models)

The inherent limitations of peptide properties, such as low solubility and short half-life, can hinder their pharmaceutical applicability. nih.gov Nanobiotechnology offers promising strategies to overcome these challenges by encapsulating antimicrobial peptides within delivery systems. nih.govwikipedia.orgwikipedia.org While specific detailed data on this compound encapsulation is limited in the provided search results, studies on other clavanins, such as Clavanin A, demonstrate the potential of nanoparticle-based delivery systems.

One study explored the nanostructuring of Clavanin A using methacrylate (B99206) polymers (EUDRAGIT® L 100-55 and RS 30 D). nih.govfishersci.pt The resulting nanoparticles ranged from 120 to 372 nm in diameter with a high encapsulation rate of 98%. nih.govfishersci.pt In in vitro bioassays, this nanostructured Clavanin A partially controlled the development of Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govfishersci.pt Furthermore, these nanostructures did not exhibit hemolytic activity. nih.govfishersci.pt In vivo studies in mice demonstrated that nanoformulated Clavanin A led to improved survival rates in sepsis models. nih.govfishersci.pt

Other types of nanoparticle systems are also being investigated for AMP delivery, including polymeric nanoparticles, micelles, liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). wikipedia.orgwikipedia.orgwikipedia.org These systems can protect AMPs, improve their bioavailability, and enable controlled release. wikipedia.orgwikipedia.orgwikipedia.org Cationic nanoparticles, in particular, show promise due to their ability to interact with negatively charged bacterial membranes. wikipedia.org Although research on this compound specifically within these diverse nanoparticle systems requires further exploration, the successful encapsulation and enhanced activity observed with other AMPs, including Clavanin A, highlight the potential of these formulation strategies for improving the preclinical efficacy of this compound.

Proteomic and Metabolomic Profiling in Response to this compound Treatment

Based on the provided search results, there is no specific information detailing proteomic or metabolomic profiling conducted in response to this compound treatment. While proteomic profiling is a valuable tool in biological research for understanding protein composition and changes in response to various stimuli, its application specifically concerning the effects of this compound at a molecular level was not found within the scope of these results. guidetopharmacology.orgmims.com Similarly, metabolomic profiling, which examines the complete set of metabolites in a biological sample, has not been reported in these sources in the context of this compound treatment. Further research employing these advanced techniques could provide valuable insights into the cellular pathways and biological processes modulated by this compound.

Integration of this compound into Combination Therapies in Preclinical Settings

The emergence of multidrug-resistant bacteria necessitates the exploration of new therapeutic strategies, including the use of antimicrobial peptides in combination therapies. wikipedia.orgfishersci.ca Combining antibiotics or AMPs can offer benefits such as lower dosages, improved pathogen clearance, and activity against resistant strains. wikipedia.org

Research has investigated the synergistic interaction between different clavanin isoforms. A study evaluating six peptides from Styela clava reported synergy between this compound and clavaspirin (B1577464) against multidrug-resistant Enterobacter cloacae using checkerboard and time-kill kinetics assays. wikipedia.org This finding demonstrates the potential for cooperativity between homologous AMPs from a single organism. wikipedia.org

The concept of combining AMPs with conventional antibiotics or other therapeutic agents is an active area of preclinical research. fishersci.ca For instance, liposome (B1194612) co-encapsulation of synergistic antimicrobials has been explored to improve in vivo safety and efficacy. wikipedia.org The integration of this compound into such combination therapy approaches in preclinical settings holds promise for developing more effective strategies to combat challenging infections.

Future Directions in this compound Research and Translational Potential (Preclinical Focus)

Future directions in this compound research, with a preclinical focus, involve addressing the current limitations of peptide therapeutics and exploring its full therapeutic potential. Overcoming challenges such as low bioavailability, susceptibility to proteases, and potential toxicity remains crucial for the clinical translation of AMPs like this compound. mims.comatamanchemicals.com

Advanced strategies, including chemical modifications and the development of innovative delivery systems discussed earlier, will continue to be vital in enhancing the stability and efficacy of this compound. wikipedia.orgmims.com The presence of a DOPA residue in this compound, unlike some other clavanins, presents interesting questions regarding potential unexplored mechanisms of action, such as crosslinking of proteins, peptides, and DNA. wikipedia.org Further investigation into these unique structural features could reveal novel therapeutic properties.

Beyond direct antimicrobial effects, the immunomodulatory properties of AMPs are gaining recognition as important attributes for improving antibacterial efficacy. fishersci.cawikipedia.org While the provided results primarily focus on the antimicrobial aspects, exploring the potential of this compound to modulate host immune responses in preclinical models could uncover additional therapeutic benefits.

Furthermore, research on other clavanins has indicated potential in areas beyond infection treatment. For example, studies have evaluated the skin-regenerative potential of Clavanin A and Clavanin-MO in human experimental skin models, demonstrating proregenerative properties at non-toxic doses. fishersci.caresearchgate.netresearchgate.net Although this research specifically concerns other clavanins, it suggests potential new avenues for exploring the therapeutic applications of this compound in tissue repair and regeneration in preclinical settings.

The translational potential of this compound hinges on continued preclinical studies that address its pharmacokinetic limitations, explore synergistic combinations, elucidate its mechanisms of action, and investigate novel therapeutic applications, including its potential immunomodulatory and regenerative capabilities.

Conclusion and Future Perspectives in Clavanin D Research

Summary of Key Research Findings on Clavanin D

This compound is a naturally occurring antimicrobial peptide from Styela clava, distinguished by the presence of an L-DOPA residue. nih.govrsc.orguconn.edu Key findings highlight its broad-spectrum antimicrobial activity against various bacterial and fungal strains. nih.govasm.orgrsc.org Research has demonstrated that the antimicrobial efficacy of clavanins, including this compound, is often more pronounced in acidic environments due to the protonation of histidine residues. asm.orgnih.govrsc.orgrsc.org A significant recent finding is the synergistic interaction between this compound and clavaspirin (B1577464), showing enhanced activity against multidrug-resistant Enterobacter cloacae. nih.govrsc.orgresearchgate.netrsc.org Studies on metal binding have revealed that this compound coordinates with zinc(II) ions, involving specific histidine residues. acs.orgresearchgate.net This metal interaction can influence the peptide's structure and potentially its biological activity. acs.orgresearchgate.net The potential for synergistic activity among clavanin family peptides has been identified as a promising area for therapeutic development. nih.govrsc.org

Unresolved Questions and Gaps in this compound Research

Despite the progress in understanding this compound, several unresolved questions and gaps remain. The precise mechanism of action of this compound, particularly how the unique L-DOPA residue influences its interaction with microbial targets and metal ions, requires further detailed investigation. uconn.edu While synergy with clavaspirin has been shown, the specific molecular targets of this synergistic pair against multidrug-resistant strains like E. cloacae are yet to be fully identified. nih.gov The full spectrum of this compound's activity against a wider range of contemporary multidrug-resistant pathogens needs to be comprehensively evaluated. The impact of metal binding on the conformational changes and stability of this compound, and how this correlates with its antimicrobial and potential immunomodulatory activities, warrants further exploration. Although nanocarrier delivery has been explored for Clavanin A, specific research on the encapsulation and delivery of this compound in such systems is limited. The potential immunomodulatory activities observed for other clavanins or related synthetic peptides nih.govmdpi.commdpi.com also need to be specifically investigated for this compound.

Strategic Recommendations for Future Academic Endeavors on this compound

Future research on this compound should prioritize elucidating its detailed mechanism of action, with a specific focus on the role of the L-DOPA residue and its interaction with microbial membranes and intracellular components. Investigating the molecular basis of the synergistic activity between this compound and clavaspirin is crucial for developing effective combination therapies; this includes identifying the specific bacterial targets involved. Comprehensive in vitro and in vivo studies are needed to assess the efficacy of this compound, alone and in combination, against a broad panel of clinically relevant multidrug-resistant bacteria and fungi. Further structural studies, potentially using advanced spectroscopic techniques and computational modeling, are recommended to fully understand the impact of metal binding on this compound's conformation and activity. Research into optimized delivery systems, such as nanoparticles, specifically tailored for this compound, could enhance its stability, bioavailability, and targeted delivery. Exploring the potential immunomodulatory effects of this compound would also be valuable, considering the multifaceted roles of some antimicrobial peptides in host defense. nih.govmdpi.commdpi.com

Here is a table summarizing some key research findings related to this compound:

| Finding | Description | Source(s) |

| Presence of L-DOPA residue | This compound contains L-DOPA at position 15, a unique feature among some clavanins. | nih.govrsc.orguconn.edu |

| Broad-spectrum antimicrobial activity | Effective against various Gram-positive and Gram-negative bacteria and some fungi. | nih.govasm.orgrsc.org |

| pH-dependent activity | Higher activity often observed at lower pH due to histidine protonation. | asm.orgnih.govrsc.orgrsc.org |

| Synergy with Clavaspirin | Shows synergistic activity against multidrug-resistant Enterobacter cloacae. | nih.govrsc.orgresearchgate.netrsc.org |

| Zinc(II) binding | Binds to Zn(II) ions via specific histidine residues and His11 amide nitrogen. | acs.orgresearchgate.net |

| Potential for nanocarrier formulation (inferred from Clavanin A studies) | Nanocarrier delivery shows promise for enhancing antimicrobial activity and treating infections. | nih.govresearchgate.netembrapa.brresearchgate.net |

Q & A

Q. What structural characteristics of Clavanin D are critical for its antimicrobial activity, and how can they be experimentally validated?

To investigate this compound's structure-function relationships, researchers should:

- Perform peptide synthesis with controlled modifications (e.g., altering cationic or hydrophobic regions) and test antimicrobial efficacy against Gram-negative/positive bacteria using standardized broth microdilution assays .

- Characterize secondary structures (e.g., α-helical content) via circular dichroism under varying pH conditions to mimic host-microbe interfaces .

- Compare results to structurally similar host defense peptides (HDPs), such as Clavanin A or LL-37, to identify conserved functional motifs .

Q. How should in vitro experiments be designed to assess this compound’s dose-dependent bioactivity while minimizing cytotoxicity?

Key considerations include:

- Using a concentration gradient (e.g., 2–128 µg/mL) based on prior HDP studies to identify therapeutic windows .

- Incorporating viability assays (e.g., MTT) across multiple cell lines (e.g., RAW 264.7, L929 fibroblasts) to quantify cytotoxicity thresholds .

- Normalizing bioactivity metrics (e.g., NO production, osteoclast differentiation) to untreated and positive controls (e.g., LL-37, Ca(OH)₂) .

Q. What standardized protocols are recommended for synthesizing and purifying this compound to ensure experimental reproducibility?

- Employ solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by HPLC purification (>95% purity) and mass spectrometry validation .

- Store lyophilized peptides at -80°C to prevent degradation and confirm stability via re-testing after reconstitution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic effects of this compound across different experimental models?

Methodological strategies include:

- Replicating studies with identical cell lines, culture conditions, and peptide batches to isolate variability sources .

- Conducting multi-parametric analyses (e.g., apoptosis markers, membrane integrity assays) to differentiate cytotoxic mechanisms .

- Applying meta-analytical frameworks to compare datasets, addressing confounding factors like endotoxin contamination or solvent effects .

Q. What experimental designs are optimal for studying this compound’s dual immunomodulatory and antimicrobial roles in complex biological systems?

- Use co-culture models (e.g., macrophages + bacterial biofilms) to simulate in vivo interactions and measure cytokine profiles (e.g., IL-6, TNF-α) alongside microbial viability .

- Employ time-lapse microscopy to capture dynamic responses, such as bacterial membrane disruption and immune cell recruitment .

Q. How should time-course experiments be structured to evaluate this compound’s temporal effects on host cells and pathogens?

- Collect data at critical intervals (e.g., 3, 7 days post-treatment) to capture delayed responses, as seen in NO production studies .

- Pair endpoint measurements (e.g., CFU counts) with real-time metabolic tracking (e.g., Seahorse assays) .

Q. What statistical approaches are most robust for analyzing non-linear dose-response relationships in this compound studies?

- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression tools (e.g., GraphPad Prism).

- Apply two-way ANOVA with Tukey’s post hoc tests to compare multiple concentrations and time points, as demonstrated in osteoclast inhibition studies .

Q. What translational considerations are critical when extrapolating in vitro findings on this compound to preclinical models?

- Validate pharmacokinetic properties (e.g., serum stability, tissue penetration) using ex vivo models before murine trials .

- Design in vivo experiments with clinically relevant infection routes (e.g., subcutaneous abscesses) and include comparator agents (e.g., LL-37) .

Data Presentation and Contradiction Management

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.